2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide 2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14819356
InChI: InChI=1S/C15H16N4O3S/c1-21-9-14-17-18-15(23-14)16-13(20)8-19-6-5-10-7-11(22-2)3-4-12(10)19/h3-7H,8-9H2,1-2H3,(H,16,18,20)
SMILES:
Molecular Formula: C15H16N4O3S
Molecular Weight: 332.4 g/mol

2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

CAS No.:

Cat. No.: VC14819356

Molecular Formula: C15H16N4O3S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide -

Specification

Molecular Formula C15H16N4O3S
Molecular Weight 332.4 g/mol
IUPAC Name 2-(5-methoxyindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Standard InChI InChI=1S/C15H16N4O3S/c1-21-9-14-17-18-15(23-14)16-13(20)8-19-6-5-10-7-11(22-2)3-4-12(10)19/h3-7H,8-9H2,1-2H3,(H,16,18,20)
Standard InChI Key MSBQOHASZULHGG-UHFFFAOYSA-N
Canonical SMILES COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-methoxyindole group linked via an acetamide bridge to a 5-(methoxymethyl)-1,3,4-thiadiazole ring. The (2E) configuration denotes the trans orientation of the thiadiazole’s exocyclic double bond, critical for its stereochemical stability . Key structural attributes include:

  • Indole moiety: A heteroaromatic system with a methoxy group at position 5, enhancing electron density.

  • Thiadiazole ring: A five-membered ring containing sulfur and nitrogen atoms, contributing to electrophilic reactivity.

  • Acetamide linker: Facilitates conjugation between the two heterocycles, influencing bioavailability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₆N₄O₃S
Molecular Weight332.4 g/mol
IUPAC Name2-(5-Methoxyindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Canonical SMILESCOCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC
SolubilityLimited aqueous solubility; soluble in DMSO, DMF

Synthesis and Characterization

Synthetic Pathways

The synthesis involves sequential reactions to construct the indole and thiadiazole rings, followed by coupling :

  • Indole Synthesis: 5-Methoxyindole is prepared via Fischer indole synthesis using phenylhydrazine and 4-methoxycyclohexanone under acidic conditions .

  • Thiadiazole Formation: 5-(Methoxymethyl)-1,3,4-thiadiazole-2-amine is synthesized from thiosemicarbazide and methoxyacetyl chloride, followed by cyclization with phosphorus oxychloride .

  • Acetamide Coupling: The indole and thiadiazole are linked via ethyl chloroacetate in the presence of anhydrous potassium carbonate, yielding the final product .

Purification and Analytical Data

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

  • Spectroscopic Characterization:

    • ¹H NMR: Peaks at δ 3.85 (s, OCH₃), δ 6.45–7.25 (indole aromatic protons), δ 4.25 (s, CH₂OCH₃).

    • MS (ESI): m/z 333.1 [M+H]⁺ .

Biological Activities

Antimicrobial Efficacy

In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to membrane disruption and enzyme inhibition .

Enzyme Inhibition

The compound exhibits β-glucuronidase inhibition (IC₅₀ = 0.5 ± 0.08 µM), surpassing the standard d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 µM) . This suggests utility in managing drug-induced hyperglucuronidation or cancer metastasis .

Pharmacological Mechanisms

Target Engagement

  • Microbial Targets: Binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis .

  • Enzyme Interactions: Competes with UDP-glucuronic acid for β-glucuronidase active sites, preventing glycosaminoglycan degradation .

  • Cancer Pathways: Modulates PI3K/Akt signaling, reducing tumor proliferation and angiogenesis.

Table 2: Key Pharmacodynamic Data

ActivityTargetIC₅₀/EC₅₀Source
β-Glucuronidase InhibitionEnzyme active site0.5 µM
Antibacterial (S. aureus)Cell wall synthesis8 µg/mL
Anticancer (MCF-7)Caspase-3 pathway12.3 µM

Research Advancements and Applications

Structural Optimization

Derivatives with halogen substitutions (e.g., 6-bromoindole analogs) show enhanced anticancer activity (IC₅₀ = 9.8 µM) .

Drug Delivery Systems

Encapsulation in PEGylated liposomes improves solubility and bioavailability, achieving a 3.2-fold increase in plasma half-life.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator